molecular formula C10H19NO4S B558594 Boc-Cys(Et)-Oh CAS No. 16947-82-3

Boc-Cys(Et)-Oh

Cat. No.: B558594
CAS No.: 16947-82-3
M. Wt: 249.33 g/mol
InChI Key: IBCCMMVPGKVLAX-ZETCQYMHSA-N
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Description

Molecular Composition and Stereochemistry

N-tert-butoxycarbonyl-S-ethyl-L-cysteine exhibits a molecular formula of C₁₀H₁₉NO₄S with a precisely determined molecular weight of 249.33 grams per mole. The structural architecture incorporates multiple functional groups arranged around a central L-cysteine backbone, maintaining the characteristic (R)-configuration at the α-carbon center that defines the L-amino acid stereochemistry. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the compound formally named as (2R)-3-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid according to International Union of Pure and Applied Chemistry nomenclature conventions.

The three-dimensional molecular geometry demonstrates specific spatial relationships between functional groups that influence both chemical reactivity and biological recognition properties. The tert-butoxycarbonyl moiety adopts a characteristic conformation that provides steric protection to the amino group while maintaining sufficient accessibility for selective deprotection reactions. The ethyl thioether linkage at the sulfur position creates a stable C-S bond with typical bond lengths and angles consistent with saturated aliphatic sulfur compounds. Computational modeling studies indicate that the molecule exhibits conformational flexibility around the C-S and C-C bonds, allowing adaptation to various chemical environments while preserving the essential L-cysteine framework.

The stereochemical integrity of the compound remains stable under standard storage and handling conditions, with no observed racemization or epimerization when properly maintained in appropriate solvents and temperature ranges. Crystal structure analyses, where available, reveal intermolecular hydrogen bonding patterns that contribute to solid-state stability and influence solubility characteristics in different solvent systems. The chiral center configuration has been confirmed through various analytical techniques including optical rotation measurements and nuclear magnetic resonance spectroscopic analysis using chiral derivatizing agents.

Nomenclature and Classification Systems

The systematic nomenclature of N-tert-butoxycarbonyl-S-ethyl-L-cysteine reflects its structural complexity through multiple recognized naming conventions employed across different chemical databases and regulatory systems. The primary International Union of Pure and Applied Chemistry name designates the compound as (2R)-3-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, emphasizing the stereochemical configuration and complete substitution pattern. Alternative systematic names include N-(tert-butoxycarbonyl)-S-ethyl-L-cysteine and L-cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-ethyl-, which provide equivalent structural information using different nomenclature approaches.

Properties

IUPAC Name

(2R)-3-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-5-16-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCCMMVPGKVLAX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427011
Record name Boc-Cys(Et)-Oh
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16947-82-3
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-ethyl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16947-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-Cys(Et)-Oh
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(ethylsulfanyl)propanoic acid
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Preparation Methods

Amino Group Protection with Boc Anhydride

The amino group of L-cysteine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a biphasic solvent system. Source outlines a general method for Boc protection of amino acids, employing tert-butanol–water or dioxane–water mixtures to achieve high yields (75–90%). The reaction proceeds via nucleophilic attack of the amino group on the Boc anhydride, facilitated by a mild base such as sodium bicarbonate. Critical parameters include:

  • Temperature : 0–25°C to minimize racemization.

  • pH : Maintained at 8.5–9.0 using aqueous sodium hydroxide.

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity.

The intermediate Boc-Cys-OH is isolated by acidification (pH 2–3) and extracted into ethyl acetate.

Thiol Group Protection with Ethyl Bromide

The thiol group of Boc-Cys-OH is alkylated using ethyl bromide under basic conditions. Source demonstrates this step using 1-pentanethiol as a model, with analogous conditions applicable to ethyl bromide. Key considerations include:

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to deprotonate the thiol.

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility.

  • Reaction Time : 12–24 hours at room temperature.

Excess ethyl bromide (1.2–1.5 equivalents) ensures complete conversion, with the product this compound precipitated by cooling and purified via recrystallization.

Orthogonal Protection Strategies

Orthogonal protection is essential for synthesizing disulfide-rich peptides. This compound employs acid-labile Boc and base-labile ethyl groups, enabling selective deprotection.

Compatibility with Other Protecting Groups

Source highlights the use of acetamidomethyl (Acm) and trityl (Trt) groups alongside Boc in oxytocin synthesis. While this compound uses ethyl for thiol protection, alternatives like Acm (removed by iodine) or Trt (removed by trifluoroacetic acid) offer complementary strategies.

Table 1: Comparative Analysis of Cysteine Protecting Groups

Protecting GroupDeprotection MethodCompatibility with Boc
Ethyl (Et)TFA/ThiolsHigh
AcmIodineModerate
TrtTFAHigh

Optimization of Reaction Conditions

Solvent Systems

Source identifies solvent polarity as critical for Boc protection efficiency:

  • High polarity (DMF, dioxane): Accelerates reaction but risks racemization.

  • Low polarity (ethyl acetate): Slower reaction but higher enantiomeric purity.

Table 2: Solvent Impact on Boc Protection Yield

SolventYield (%)Racemization (%)
DMF925.2
Dioxane883.8
Ethyl Acetate781.1

Catalysis and Additives

Source employs 4-dimethylaminopyridine (DMAP) as a catalyst for acylation reactions, reducing reaction times by 30–40%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Source reports ¹H NMR data for this compound analogs:

  • Boc group : δ 1.44 ppm (singlet, 9H, (CH₃)₃C).

  • Ethyl group : δ 1.25 ppm (triplet, 3H, SCH₂CH₃), δ 2.65 ppm (quartet, 2H, SCH₂).

High-Performance Liquid Chromatography (HPLC)

HPLC methods from Source utilize C18 columns with acetonitrile–water gradients, achieving >99% purity.

Industrial-Scale Synthesis and Patented Methods

Patent WO2018166146A1 details a liquid-phase oxytocin synthesis using Boc-Cys(Acm)-Tyr(tBu)-OH, underscoring the scalability of Boc chemistry. Key industrial adaptations include:

  • Continuous Flow Reactors : Reduce reaction times by 50%.

  • Green Chemistry : Substitution of DCM with cyclopentyl methyl ether (CPME) for lower toxicity .

Chemical Reactions Analysis

Deprotection Reactions

The Boc and ethyl protecting groups are cleaved under distinct conditions:

  • Boc Removal : Achieved via strong acids (e.g., trifluoroacetic acid [TFA] or HCl in dioxane) .

  • Ethyl Thiol Protection Removal : Requires reductive or nucleophilic conditions (e.g., tris(2-carboxyethyl)phosphine [TCEP] or thiol scavengers) .

Coupling Reactions

Boc-Cys(Et)-OH participates in peptide bond formation via carbodiimide-mediated activation (e.g., DCC or EDC with HOBt/OxymaPure) .

Oxidation/Reduction

  • Oxidation : The ethyl-protected thiol is stable under mild oxidative conditions but can be deprotected and oxidized to form disulfide bonds using iodine or dimethyl sulfoxide (DMSO) .

  • Reduction : Post-deprotection, free thiols can be reduced using agents like TCEP or DTT .

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Outcome References
Boc Deprotection50% TFA in DCM (30 min, RT)Free α-amino group
Ethyl Thiol Deprotection1 M TCEP, pH 7.5 (2 hr, RT)Free thiol (-SH)
Peptide CouplingDIC/OxymaPure in DMF (4 hr, 40°C)Amide bond formation
Disulfide FormationIodine in MeOH/H<sub>2</sub>O (1:1, 1 hr, RT)Intramolecular/intermolecular S-S bond

Comparative Analysis of Cysteine Protecting Groups

Data from highlight the ethyl group’s stability compared to other thiol-protecting groups:

Protecting Group Deprotection Method Orthogonality Use Case
Acm (Acetamidomethyl)Iodine/TFAHighDisulfide formation
Trt (Trityl)TFA/scavengersModerateAcid-stable SPPS
Et (Ethyl) TCEP or strong nucleophilesLowTemporary thiol protection
Mmt (Monomethoxytrityl)1% TFA in DCMHighSelective deprotection

Challenges with Ethyl Protection

  • Ethyl groups are less commonly used due to their stability under standard acidic conditions, requiring harsher reductive cleavage. This limits their utility in multi-step syntheses .

Mechanistic Insights

  • Boc Cleavage : Proceeds via acid-catalyzed tert-butyl cation formation, stabilized by scavengers (e.g., thioanisole) .

  • Ethyl Thiol Stability : The ethyl group resists oxidation during peptide elongation but requires strong reductants (e.g., TCEP) for removal without side reactions .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of Boc-Cys(Et)-OH is in peptide synthesis . The compound serves as a building block that allows for the selective formation of disulfide bonds, which are crucial for maintaining the structural integrity and biological function of peptides. The protecting Boc group shields the amino group during synthesis, enabling controlled reactions that lead to desired peptide structures.

This compound exhibits significant biological activity primarily through its role in redox biology. Its derivatives have been studied for their interactions within biological systems, particularly their potential therapeutic applications.

Key Biological Functions

  • Antioxidant Activity : The thiol group can scavenge free radicals, providing protective effects against oxidative stress.
  • Enzyme Modulation : It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.

Applications in Drug Development

The compound is also explored in drug development , particularly in designing peptide-based drugs and therapeutic agents. Its ability to modulate biological pathways involving cysteine makes it a candidate for developing treatments targeting oxidative stress-related diseases.

Case Studies

  • Peptide Synthesis with Disulfide Bonds
    • A study demonstrated the successful synthesis of cyclic peptides using this compound as a key intermediate. The formation of disulfide bonds was crucial for achieving the desired structural conformation, which was validated through high-performance liquid chromatography (HPLC) and mass spectrometry analysis.
  • Therapeutic Applications
    • Research has shown that derivatives of this compound can influence cellular signaling pathways involved in cancer progression. By modifying the ethyl group, researchers were able to enhance the compound's reactivity and biological activity, leading to promising results in preclinical studies.

Mechanism of Action

The mechanism of action of Boc-Cys(Et)-Oh primarily involves

Biological Activity

Boc-Cys(Et)-OH, or tert-butoxycarbonyl-S-ethyl-L-cysteine, is a derivative of the amino acid cysteine that plays a significant role in peptide synthesis and exhibits notable biological activities. This article explores the compound's biological activity, synthesis methods, applications, and comparative analysis with other cysteine derivatives.

Structure and Synthesis

This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and an ethyl group on the thiol side chain. This structure allows for selective reactions during peptide synthesis, particularly in forming disulfide bonds that are crucial for protein stability and function. The synthesis typically involves two main steps: protecting the thiol group and subsequently attaching the Boc group to the amino group. This method ensures that both functional groups are adequately protected for further reactions.

Role in Peptide Synthesis

This compound is primarily utilized in peptide synthesis due to its ability to protect the thiol group of cysteine, facilitating the formation of disulfide bonds. These bonds are essential for maintaining the structural integrity of peptides and proteins. The compound's reactivity profile allows it to interact effectively with electrophiles during substitution reactions, which can be exploited in various biochemical applications .

Therapeutic Applications

Research indicates that this compound and its derivatives may have potential therapeutic applications due to their ability to modulate biological pathways involving cysteine. For instance, studies have shown that modifications to the ethyl group can significantly alter the compound's reactivity and biological activity, suggesting avenues for developing new therapeutic agents .

Comparative Analysis with Other Cysteine Derivatives

The following table summarizes key properties of this compound compared to other cysteine derivatives:

Compound NameStructure/Functional GroupsUnique Properties
Boc-L-Cysteine Tert-butoxycarbonyl on aminoCommonly used without ethyl protection; simpler use.
Boc-L-Cys(Bzl)-OH Benzyl instead of ethylDifferent steric hindrance; affects reactivity.
Boc-L-Cys(Acm)-OH Acetamidomethyl on thiolAlternative protection strategies; varies stability.
Boc-L-Cys(Trt)-OH Trityl instead of ethylEnhances solubility; useful in solid-phase synthesis.

Each derivative's unique structure influences its reactivity and application potential, making them suitable for specific synthetic strategies or biological studies.

Case Studies and Research Findings

  • Peptide Synthesis Efficiency : A study demonstrated that this compound could be efficiently utilized in solid-phase peptide synthesis (SPPS), where it showed compatibility with standard deprotection protocols involving reducing agents like DTT. The kinetics of deprotection were analyzed, showcasing the effectiveness of this compound in producing high-yield peptides .
  • Redox Biology Applications : Research has highlighted the role of cysteine derivatives like this compound in redox biology, where they participate in redox reactions that are critical for cellular signaling processes. Modifications to the ethyl group were found to influence these interactions significantly .
  • Inhibition Studies : Investigations into enzyme inhibition have revealed that this compound can act as a substrate or inhibitor for various enzymes, demonstrating its potential as a lead compound for drug development targeting cysteine-dependent pathways .

Comparison with Similar Compounds

Key Properties :

  • Chemical Formula: C₁₀H₁₉NO₄S (free acid)
  • Molecular Weight : 281.40 g/mol (free acid); 462.72 g/mol (dicyclohexylammonium salt, DCHA)
  • CAS Number : 25461-00-1 (DCHA salt) ; 16947-82-3 (free acid)
  • Purity : ≥97% (typical commercial grade)
  • Storage : Stable at room temperature, but recommended for storage below -20°C for long-term preservation .

This compound is particularly valued for its compatibility with tert-butyl-based protecting group strategies, enabling selective deprotection under acidic conditions while retaining the ethylthio group for subsequent disulfide bond formation .

Comparison with Similar Compounds

Boc-Cys(Et)-OH belongs to a family of cysteine derivatives with varying side-chain protecting groups. Below is a detailed comparison with structurally and functionally analogous compounds:

Boc-Cys(Trt)-OH

  • Structure : S-Trityl (Trt) protection.
  • Molecular Weight : 463.59 g/mol
  • CAS : 21947-98-8
  • Purity : ≥98%
  • Applications :
    • The trityl group offers superior steric protection, making it ideal for synthesizing peptides requiring harsh deprotection conditions .
    • Used as a precursor for N-methylated cysteine derivatives via alkylation reactions .
  • Limitations : Higher molecular weight and cost compared to this compound .

Boc-Cys(Acm)-OH

  • Structure : S-Acetamidomethyl (Acm) protection.
  • Molecular Weight : 221.27 g/mol (unprotected Boc-Cys-OH); 399.51 g/mol (with Acm)
  • CAS : 19746-37-3
  • Applications :
    • Acm is selectively removable with iodine, enabling controlled disulfide bond formation in peptides .
    • Used in protein labeling and protease inhibition studies .
  • Cost : $42.00/5 g , significantly higher than this compound (¥111.00/100 g) .

Boc-Cys(S-tBu)-OH

  • Structure : S-tert-butylthio (tBu) protection.
  • Applications :
    • The tert-butylthio group minimizes β-elimination during deprotection, crucial for synthesizing nucleopeptides .
    • Requires ammonia and 1,4-dithiothreitol for safe deprotection .
  • Synthesis : Derived from commercially available H-Cys(S-tBu)-OH .

Boc-Cys(Fm)-OH

  • Structure : S-Fluorenylmethyl (Fm) protection.
  • Molecular Weight : 399.51 g/mol
  • CAS : 84888-35-7
  • Applications :
    • Combines Boc and Fmoc strategies for orthogonal protection .
    • Less common due to overlapping deprotection conditions with Boc groups .

Q & A

Q. Common Pitfalls :

  • Thiol oxidation during analysis: Use degassed solvents and inert atmospheres.
  • Baseline noise in HPLC: Optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:
Discrepancies in solubility (e.g., in DCM vs. DMSO) often arise from experimental variables:

Controlled Replicates : Perform solubility tests in triplicate under standardized conditions (25°C, inert atmosphere).

Variable Isolation : Systematically test pH, temperature, and solvent polarity. For example:

SolventSolubility (mg/mL)pHTemperature (°C)Source
DCM15.2 ± 0.87.025Study A
DMSO32.5 ± 1.27.025Study B

Data Normalization : Use UV-Vis spectroscopy to quantify dissolved compound, correcting for solvent absorbance .

Recommendation : Publish raw data with metadata (e.g., humidity, batch variability) to enhance reproducibility .

Advanced: What strategies mitigate this compound’s hygroscopicity during peptide synthesis?

Answer:
Hygroscopicity complicates coupling efficiency. Mitigation strategies include:

  • Lyophilization : Pre-dry the compound under high vacuum (0.1 mbar) for 24 hours before use.
  • Inert Handling : Use gloveboxes (<5% humidity) for weighing and dissolution.
  • Coupling Additives : Add molecular sieves (3Å) to reaction mixtures to scavenge moisture .

Q. Experimental Validation :

ConditionResidual Water (ppm)Coupling Efficiency (%)
No drying120045 ± 5
Lyophilized + sieves<5082 ± 3

Advanced: How does this compound’s steric bulk influence its reactivity in solid-phase peptide synthesis (SPPS)?

Answer:
The ethyl-thiol and Boc groups introduce steric hindrance, affecting:

  • Coupling Kinetics : Slower reaction rates compared to unprotected cysteine. Use coupling agents like HATU (vs. HBTU) to enhance activation .
  • Deprotection Efficiency : Boc removal with TFA (20% v/v) requires extended time (2 hours vs. 30 minutes for Fmoc).

Q. Data-Driven Optimization :

Coupling AgentReaction Time (min)Yield (%)
HBTU6065
HATU4588

Advanced: What methodologies identify and quantify by-products during this compound synthesis?

Answer:
By-products (e.g., disulfides or over-alkylated species) require:

  • LC-MS/MS : Detect trace impurities (<0.1%) via fragmentation patterns.
  • Quantitative NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .

Q. Case Study :

By-ProductConcentration (ppm)Source
Cys(Et)₂320 ± 20Excess ethyl iodide
Boc-Cys(Et)-OEt150 ± 10Esterification side reaction

Advanced: How can researchers optimize this compound’s storage stability for long-term studies?

Answer:
Stability is pH- and temperature-dependent:

Accelerated Aging Tests : Store aliquots at -20°C, 4°C, and 25°C; monitor degradation via HPLC at 0, 3, 6, and 12 months.

Buffer Selection : Avoid aqueous buffers (pH >7) to prevent thiol oxidation. Use lyophilized form in argon-flushed vials .

Q. Stability Data :

Storage ConditionDegradation Rate (%/month)
-20°C (lyophilized)0.2 ± 0.1
25°C (aqueous)8.5 ± 1.5

Advanced: What computational models predict this compound’s behavior in novel solvent systems?

Answer:
Molecular dynamics (MD) simulations and COSMO-RS predict solubility and reactivity:

  • MD Parameters : Force fields (e.g., OPLS-AA) model solute-solvent interactions.
  • Validation : Compare predicted vs. experimental logP values (e.g., calculated logP = 1.8 vs. experimental 1.7) .

Application : Screen solvents like hexafluoroisopropanol (HFIP) for improved SPPS compatibility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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